CID 101179587
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Overview
Description
CID 101179587 is an organometallic compound that belongs to the class of metallocenes. It is known for its unique properties and potential applications in various scientific fields. The compound consists of a strontium atom bonded to two cyclopentadienyl rings, each substituted with three isopropyl groups at the 2, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 101179587 typically involves the reaction of strontium metal with 2,4,5-triisopropylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity strontium metal and 2,4,5-triisopropylcyclopentadiene, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 101179587 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield strontium metal and cyclopentadienyl derivatives.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include strontium oxide, strontium metal, and various substituted cyclopentadienyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 101179587 has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of strontium-containing materials and as a component in advanced materials for electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of CID 101179587 involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can lead to the formation of complexes with various substrates, influencing their reactivity and stability. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bis(1,2,4-triisopropylcyclopentadienyl)barium: This compound is similar in structure but contains a barium atom instead of strontium. It is used in similar applications, such as in the production of barium-containing materials.
Bis(2,4,5-triisopropyl-2,4-cyclopentadienyl)calcium: This compound contains a calcium atom and shares similar properties and applications with CID 101179587.
Uniqueness
This compound is unique due to its specific combination of strontium and highly substituted cyclopentadienyl ligands. This combination imparts distinct reactivity and stability characteristics, making it valuable for specialized applications in research and industry.
Properties
InChI |
InChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7-11H,1-6H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYMVDZSNSTNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C[C](C(=C1)C(C)C)C(C)C.CC(C)C1=C[C](C(=C1)C(C)C)C(C)C.[Sr] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Sr |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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